4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Overview
Description
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydrothieno[3,2-f][1,4]thiazepinone core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Scientific Research Applications
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-f][1,4]thiazepinone core, which is achieved through cyclization reactions involving appropriate precursors. The trifluoromethylbenzyl group is then introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylbenzyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its combination of a trifluoromethylbenzyl group with a thieno[3,2-f][1,4]thiazepinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS2/c16-15(17,18)11-3-1-2-10(8-11)9-19-5-7-22-14-12(13(19)20)4-6-21-14/h1-4,6,8H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYNGMZUORYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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